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molecular formula C6H9N3O B1315676 3-(1H-imidazol-1-yl)propanamide CAS No. 43115-74-8

3-(1H-imidazol-1-yl)propanamide

Cat. No. B1315676
M. Wt: 139.16 g/mol
InChI Key: VMQUSGWKCTXCRS-UHFFFAOYSA-N
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Patent
US05192758

Procedure details

A stirred mixture of 3.4 g (49.9 mmoles) of imidazole, 3.55 g (49.9 mmoles) of acrylamide, and 7.6 g (49.9 mmoles) of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBu) in 100 mL of sieve dried acetonitrile was heated at 80° C. under nitrogen for 2.0 hours. The mixture was let cool, where upon the product crystallized out of the solution.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6]([NH2:10])(=[O:9])[CH:7]=[CH2:8].N12CCCCC1C=NCCC2>C(#N)C>[C:6]([CH2:7][CH2:8][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)(=[O:9])[NH2:10]

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
3.55 g
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
7.6 g
Type
reactant
Smiles
N12CCCN=CC2CCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was let cool
CUSTOM
Type
CUSTOM
Details
where upon the product crystallized out of the solution

Outcomes

Product
Name
Type
Smiles
C(N)(=O)CCN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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